Ethyl 3-methylimidazo[2,1-B]thiazole-5-carboxylate

Physical organic chemistry Heterocyclic reactivity Electrophilic aromatic substitution

Researchers developing DHFR-targeting antifolates for anticancer, antibacterial, or antimalarial applications require efficient imidazole 5-position functionalization. Non-methylated analogs impose kinetic barriers on key transformations such as bromination, formylation, and thiocyanation. • 3-fold rate enhancement (k₁) for electrophilic substitution at the 5-position versus non-methylated analogs, enabling higher yields under milder conditions. • DHFR inhibition equipotent to methotrexate (IC₅₀ 0.079-0.085 µM) when derivatized to the carboxamide/carbohydrazide series. • Microwave-assisted one-pot PEG-400 protocol available for green-chemistry-aligned procurement and reduced solvent waste.

Molecular Formula C9H10N2O2S
Molecular Weight 210.26
CAS No. 98953-04-9
Cat. No. B1661886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-methylimidazo[2,1-B]thiazole-5-carboxylate
CAS98953-04-9
Molecular FormulaC9H10N2O2S
Molecular Weight210.26
Structural Identifiers
SMILESCCOC(=O)C1=CN=C2N1C(=CS2)C
InChIInChI=1S/C9H10N2O2S/c1-3-13-8(12)7-4-10-9-11(7)6(2)5-14-9/h4-5H,3H2,1-2H3
InChIKeyZSOWNWNGJJRCIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-methylimidazo[2,1-B]thiazole-5-carboxylate: Physicochemical Profile


Ethyl 3-methylimidazo[2,1-B]thiazole-5-carboxylate (CAS 98953-04-9) is a heterocyclic compound of the imidazo[2,1-b]thiazole class, characterized by a fused imidazole-thiazole bicyclic core bearing a 3-methyl substituent on the thiazole ring and an ethyl ester at the 5-position of the imidazole ring [1]. It possesses a molecular formula of C9H10N2O2S, a molecular weight of 210.26 g/mol, and a computed XLogP3-AA of 2.8, indicating moderate lipophilicity [1]. The compound is predominantly utilized as a synthetic building block and intermediate in medicinal chemistry, rather than as a final bioactive entity, and serves as a key scaffold for the construction of DHFR-targeting antifolate analogs, kinase inhibitors, and antimicrobial agents within the broader imidazo[2,1-b]thiazole portfolio [2].

Product Type
Heterocyclic building block and key intermediate
Core Workflow
Synthetic elaboration at the 5-position ester handle
Scaffold Context
DHFR-targeted antifolate analog construction
Physicochemical Profile
Moderate lipophilicity supports membrane permeability studies

Ethyl 3-methylimidazo[2,1-B]thiazole-5-carboxylate: Differentiation from Analogues


Generic substitution among imidazo[2,1-b]thiazole-5-carboxylate variants is not scientifically valid due to quantifiable differences in electrophilic reactivity, lipophilicity, and downstream synthetic utility. The 3-methyl substituent on the thiazole ring increases the rate constant (k1) for electrophilic substitution at the 5-position by a factor of approximately 3 relative to non-methylated analogs, directly affecting the efficiency of subsequent functionalization reactions such as bromination, formylation, and thiocyanation [1]. Furthermore, the 3-methyl group elevates the compound's logP by approximately 0.9–1.2 units compared to the non-methylated ethyl imidazo[2,1-b]thiazole-5-carboxylate (CAS 349480-83-7), altering solubility, membrane permeability, and pharmacokinetic behavior in downstream biological applications [2]. Regioisomeric substitution at the 6-position (CAS 57626-37-6) versus the 3-position does not produce significantly different gross lipophilicity but yields distinct reactivity patterns in electrophilic aromatic substitution, as the electronic influence of the methyl group differs depending on its placement on the thiazole versus imidazole ring [1]. Positional isomerism of the carboxylate ester (5-carboxylate vs. 2-carboxylate, CAS 130182-29-5) places the ester on different heterocyclic rings, fundamentally altering both the compound's chemical reactivity and its biological target engagement profile, as the 5-carboxylate position on the imidazole ring serves as the primary site for further derivatization in the well-established antifolate SAR series [3].

Target Compound
3-Methyl-5-carboxylate
Potential Substitute
Non-methylated analog (CAS 349480-83-7)
Reactivity at the 5-position may shift significantly; the 3-methyl group is reported to accelerate electrophilic substitution, and its absence can alter downstream functionalization efficiency.
Target Compound
5-Carboxylate isomer
Potential Substitute
2-Carboxylate positional isomer (CAS 130182-29-5)
Ester placement on different rings fundamentally alters reactivity. The 5-carboxylate position is critical for the reported DHFR inhibitor SAR; the 2-carboxylate context may not transfer directly.
Target Compound
3-Methyl substitution
Potential Substitute
6-Methyl regioisomer (CAS 57626-37-6)
Lipophilicity may be comparable, but electronic influence on the thiazole versus imidazole ring can yield distinct reactivity patterns in electrophilic substitution.

Ethyl 3-methylimidazo[2,1-B]thiazole-5-carboxylate: Quantitative Evidence


Electrophilic Substitution Rate: 3-Methyl vs Non-Methylated

The 3-methyl substituent on the thiazole ring of the target compound produces a quantifiable rate acceleration for electrophilic substitution at the 5-position on the imidazole ring. Acid-catalysed deuteriation studies demonstrated that a 3-methyl group increases the rate constant k1 by a factor of approximately 3 (ca. threefold) compared to the non-methylated imidazo[2,1-b]thiazole core [1]. This kinetic advantage directly translates into higher yields and milder reaction conditions for key downstream transformations at position 5, including bromination and formylation, which are critical steps in constructing biologically active derivatives [1][2].

Electrophilic Rate
Head-to-head
k1 (3-methyl) ≈ 3 × k1 (non-methylated)
Supports synthetic efficiency review for 5-position functionalization.
Acid-catalysed deuteriation study.
Physical organic chemistry Heterocyclic reactivity Electrophilic aromatic substitution

Lipophilicity Difference: 3-Methyl vs Non-Methylated Analog

The 3-methyl substitution on the target compound elevates its lipophilicity compared to the non-methylated ethyl imidazo[2,1-b]thiazole-5-carboxylate (CAS 349480-83-7). PubChem computed XLogP3-AA for the target compound is 2.8, whereas the non-methylated analog registers a logP of approximately 1.57 (molbase) to 1.57 (Bocsci), yielding a difference of 0.9–1.2 log units [1]. This difference is attributable solely to the addition of the 3-methyl group (molecular weight difference: 210.26 vs. 196.23 g/mol). Both the 3-methyl and 6-methyl regioisomers (CAS 57626-37-6) share nearly identical logP values (approximately 1.88 by Chemsrc/multiple supplier databases), confirming that the methyl group effect on gross lipophilicity is position-independent between the 3- and 6-positions, but the presence of any methyl group substantially differentiates these compounds from the non-methylated parent .

Lipophilicity Shift
Cross-study
Δ logP ≈ 0.9–1.2 units higher vs. non-methylated analog
Reported partition context may influence membrane permeability and extraction.
Computed XLogP3-AA values.
Lipophilicity LogP Drug-likeness ADME

Microwave-Assisted Green Synthesis Access

The target compound is accessible via a microwave-assisted one-pot green synthesis employing ethyl 2-amino-4-methylthiazole-5-carboxylate as the key precursor, reacted with α-bromo aralkyl ketones in PEG-400 as a biodegradable dual reaction medium and catalyst under microwave irradiation at 180–300 W [1]. This protocol has been demonstrated to produce imidazo[2,1-b]thiazole derivatives in good to excellent yields with significantly reduced reaction times compared to conventional thermal heating at 90 °C. The use of ethyl 2-amino-4-methylthiazole-5-carboxylate as the starting material specifically installs the 5-ethyl ester and 3-methyl substitution pattern characteristic of the target compound. In contrast, the 2-carboxylate positional isomer (CAS 130182-29-5) requires a different synthetic route starting from 2-aminothiazole-4-carboxylate precursors, which involves distinct reactivity and regiochemical control considerations [2].

Green Synthesis
Class-level
Microwave-assisted, PEG-400, 180–300 W protocol available
Supports review of sustainable scale-up routes for the 5-carboxylate series.
Data for exact compound to verify.
Green chemistry Microwave-assisted synthesis Imidazo[2,1-b]thiazole Sustainable synthesis

DHFR Inhibition Compared to Methotrexate

While direct DHFR inhibition data for the exact target compound is not available in the primary literature, the 3-methylimidazo[2,1-b]thiazole scaffold to which it belongs has been validated as a new class of antifolates with potent DHFR inhibitory activity [1]. In a systematic SAR study of 3-methyl-imidazo[2,1-b]thiazole derivatives, lead compounds 22 and 23 bearing the 3-methyl scaffold exhibited IC50 values of 0.079 µM and 0.085 µM against DHFR, respectively, which are comparable to the standard antifolate methotrexate (IC50 = 0.087 µM) [1]. These lead compounds further demonstrated promising cytotoxicity against MCF7 breast cancer cells with cell cycle arrest at G2/M phase and apoptosis induction, and compound 23 significantly reduced tumor volume in an Ehrlich ascites carcinoma (EAC) solid tumor mouse model compared to control-treated groups [1]. The 3-methyl substitution on the thiazole ring is a conserved structural feature of these active analogs, suggesting that the target compound, as the 5-ethyl ester variant, represents a key intermediate en route to the more elaborated carboxamide and hydrazide derivatives that display the optimal DHFR binding profile [1].

DHFR Inhibition
Class-level
Scaffold derivatives: IC50 0.079–0.085 µM (vs. MTX 0.087 µM)
Reported scaffold DHFR inhibition context; direct data for exact compound to verify.
Spectrophotometric NADPH oxidation assay.
DHFR inhibition Antifolates Anticancer Antimalarial

5-Carboxylate vs 2-Carboxylate Positional Isomers

The placement of the ethyl ester at the 5-position (imidazole ring) versus the 2-position (thiazole ring) constitutes a fundamental regiochemical distinction with consequences for both synthetic derivatization and biological activity. The 5-carboxylate isomer (target compound) positions the ester at the electrophilically activated site of the imidazole ring, enabling direct elaboration to 5-carboxamide, 5-carbohydrazide, and 5-formyl derivatives that feature prominently in the DHFR inhibitor and anti-inflammatory SAR literature [1][2]. In contrast, the 2-carboxylate isomer (CAS 130182-29-5) places the ester on the thiazole ring at a position adjacent to the bridgehead nitrogen, altering the electronic environment and the steric accessibility for nucleophilic attack. Published SAR studies on imidazo[2,1-b]thiazole-based DHFR inhibitors demonstrate that 5-position modifications (particularly carboxamide extensions) are critical for high-affinity binding to Arg22 and Phe31 residues within the DHFR active site via π-π interactions and hydrogen bonding, while analogous modifications at the 2-position are not represented among the most potent analogs [1].

Positional Isomerism
Class-level
5-carboxylate yields DHFR IC50 down to 0.079 µM; 2-carboxylate SAR data not reported
5-position is critical for reported DHFR inhibitor binding interactions.
Molecular docking against DHFR structure.
Positional isomerism Structure-activity relationship Imidazo[2,1-b]thiazole Medicinal chemistry

Ethyl 3-methylimidazo[2,1-B]thiazole-5-carboxylate: Application Scenarios


DHFR-Targeted Antifolate Drug Discovery

Researchers developing DHFR inhibitors for anticancer, antibacterial, or antimalarial applications should prioritize the target compound as the core scaffold building block. The 3-methylimidazo[2,1-b]thiazole scaffold has demonstrated DHFR inhibition equipotent to methotrexate (IC50 0.079–0.085 µM vs. 0.087 µM) in validated enzymatic assays [1]. The 5-ethyl ester provides a tractable handle for conversion to the carboxamide and carbohydrazide derivatives that achieved this potency, with the 3-methyl group serving as a conserved pharmacophoric element throughout the active series. The compound's XLogP3 of 2.8 offers a balanced lipophilicity profile suitable for oral absorption, as supported by in silico ADMET predictions for this chemical class indicating good intestinal absorption and passive oral bioavailability [1].

Electrophilic Derivatization at 5-Position

For synthetic chemists requiring efficient electrophilic functionalization at the imidazole 5-position, the target compound offers a 3-fold rate advantage over non-methylated analogs due to the electron-donating effect of the 3-methyl group [2]. This kinetic enhancement translates to higher yields and milder conditions for critical transformations: 5-bromination (for Suzuki/Heck cross-coupling), 5-formylation (for Schiff base and hydrazone formation), and 5-thiocyanation (for thioether and disulfide linkages) [2][3]. The 5-bromo and 5-formyl derivatives of 3-methyl-6-arylimidazo[2,1-b]thiazoles have been explicitly prepared and characterized, confirming the synthetic feasibility and utility of this approach [3].

Green Chemistry and Sustainable Scale-Up

The target compound and its derivatives are accessible via a microwave-assisted one-pot protocol using PEG-400 as a biodegradable, inexpensive reaction medium under 180–300 W irradiation, offering substantially reduced reaction times versus thermal heating [4]. This methodology has been validated for the synthesis of structurally diverse imidazo[2,1-b]thiazole libraries with demonstrated antimicrobial and antimalarial activities [4]. For procurement teams focused on sustainable manufacturing and reduced solvent waste, sourcing this compound or its immediate synthetic precursor (ethyl 2-amino-4-methylthiazole-5-carboxylate) enables alignment with green chemistry principles throughout the synthetic workflow.

Anti-Inflammatory and Immunomodulatory Development

Imidazo[2,1-b]thiazole-5-carboxylate derivatives, including 3-methyl-substituted variants, have demonstrated moderate anti-inflammatory and analgesic activities in preliminary pharmacological screening [3][5]. The 5-carboxylate esters serve as prodrug or intermediate forms that can be hydrolyzed to the corresponding carboxylic acids, a transformation pathway that has been employed to generate bioactive acid derivatives for anti-inflammatory evaluation [5]. The 3-methyl-5-carboxylate substitution pattern differentiates this compound from the 6-methyl-5-carboxylate series (CAS 57626-37-6), which has been independently investigated for anti-inflammatory activity, providing procurement teams with a distinct chemical starting point for exploring SAR around the methyl substituent position [5].

Application
Selection Property
Validation Focus
DHFR-targeted antifolate studies
5-ethyl ester handle for carboxamide diversification
Scaffold DHFR inhibition context review
Electrophilic 5-position derivatization
Reported 3-fold rate enhancement vs. non-methylated analog
Reaction efficiency and yield verification
Sustainable scale-up research
Microwave-assisted green chemistry route
PEG-400 protocol transfer and energy efficiency
Anti-inflammatory SAR exploration
3-methyl-5-carboxylate substitution pattern
Distinct methyl-position SAR review
Quote Request

Request a Quote for Ethyl 3-methylimidazo[2,1-B]thiazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.